2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- typically involves the oxidation of (+)-alpha-santalene. This can be achieved through various oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- may involve the use of biotechnological approaches, such as microbial fermentation, to convert precursor compounds into the desired product. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Alpha-Santalenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce alcohols.
Scientific Research Applications
Alpha-Santalenoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Alpha-Santalenoic acid is used in the fragrance and flavor industry due to its unique scent profile.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The compound’s effects are mediated through its ability to interact with cellular receptors and enzymes, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
Alpha-Santalenoic acid can be compared with other similar sesquiterpenoid compounds, such as:
Beta-Santalenoic acid: Another sesquiterpenoid with similar chemical properties but different biological activities.
Gamma-Santalenoic acid: A related compound with distinct structural features and applications.
The uniqueness of 2-Pentenoic acid, 5-[(1R,3R,6S)-2,3-dimethyltricyclo[2.2.1.02,6]hept-3-yl]-2-methyl-, (2E)- lies in its specific chemical structure and the resulting biological activities, which differentiate it from other similar compounds .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(E)-5-[(1R,3R,6S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-9(13(16)17)5-4-6-14(2)10-7-11-12(8-10)15(11,14)3/h5,10-12H,4,6-8H2,1-3H3,(H,16,17)/b9-5+/t10?,11-,12+,14-,15?/m1/s1 |
InChI Key |
NZSCHTYUGUVLHG-YZHDLEJUSA-N |
Isomeric SMILES |
C/C(=C\CC[C@@]1(C2C[C@H]3C1([C@H]3C2)C)C)/C(=O)O |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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